Furo[2,3-d]pyrimidine-2,4-diamine, 5-[(1E)-2-(1-naphthalenyl)-1-propen-1-yl]-

X-ray crystallography DHFR inhibitor binding mode Isomer-specific pharmacology

The compound Furo[2,3-d]pyrimidine-2,4-diamine, 5-[(1E)-2-(1-naphthalenyl)-1-propen-1-yl]- (CAS 862823-06-1, C19H16N4O, MW 316.36) is a nonclassical antifolate belonging to the class of 5-substituted 2,4-diaminofuro[2,3-d]pyrimidines. These agents are recognized as dual-function inhibitors that combine dihydrofolate reductase (DHFR) inhibition with receptor tyrosine kinase (RTK) blockade in single molecular entities.

Molecular Formula C19H16N4O
Molecular Weight 316.4 g/mol
Cat. No. B15494392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuro[2,3-d]pyrimidine-2,4-diamine, 5-[(1E)-2-(1-naphthalenyl)-1-propen-1-yl]-
Molecular FormulaC19H16N4O
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESCC(=CC1=COC2=NC(=NC(=C12)N)N)C3=CC=CC4=CC=CC=C43
InChIInChI=1S/C19H16N4O/c1-11(14-8-4-6-12-5-2-3-7-15(12)14)9-13-10-24-18-16(13)17(20)22-19(21)23-18/h2-10H,1H3,(H4,20,21,22,23)
InChIKeyBETPLGQRWYWUDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Furo[2,3-d]pyrimidine-2,4-diamine, 5-[(1E)-2-(1-naphthalenyl)-1-propen-1-yl]- (CAS 862823-06-1): A Conformationally Defined E-Isomer Antifolate with Dual Kinase-DHFR Activity


The compound Furo[2,3-d]pyrimidine-2,4-diamine, 5-[(1E)-2-(1-naphthalenyl)-1-propen-1-yl]- (CAS 862823-06-1, C19H16N4O, MW 316.36) is a nonclassical antifolate belonging to the class of 5-substituted 2,4-diaminofuro[2,3-d]pyrimidines. These agents are recognized as dual-function inhibitors that combine dihydrofolate reductase (DHFR) inhibition with receptor tyrosine kinase (RTK) blockade in single molecular entities [1]. The compound is distinguished by its defined E-configuration at the C8–C9 propenyl bridge and a 1-naphthalenyl side chain, a structural motif that dictates a unique, isomer-specific binding orientation within the DHFR active site [2]. Unlike saturated-bridge analogs or the corresponding Z-isomer, the E-isomer adopts a 'flipped' furopyrimidine ring geometry that places the 4-amino group in the 4-oxo site of folate, a binding mode with distinct pharmacological consequences [3].

Why Furo[2,3-d]pyrimidine-2,4-diamine, 5-[(1E)-2-(1-naphthalenyl)-1-propen-1-yl]- Cannot Be Replaced by Unspecified E/Z Mixtures or Saturated Analogs


Substitution of this compound with a generic furo[2,3-d]pyrimidine-2,4-diamine antifolate or an unseparated E/Z mixture introduces uncontrolled variables that directly undermine experimental reproducibility. The E- and Z-isomers of 5-substituted 2,4-diaminofuro[2,3-d]pyrimidines exhibit profoundly different DHFR binding modes: the Z-isomer binds in the canonical 2,4-diaminopyrimidine orientation, while the E-isomer adopts a 'flipped' geometry with the 4-amino group occupying the folate 4-oxo site [1]. This structural divergence translates into functional differences—for the prototypical 2'-methoxyphenyl analogue, the E- and Z-isomers show a ninefold difference in human DHFR IC50 (16.4 vs. 1.9 µM) [2]. Furthermore, the unsaturated C8–C9 bridge present in this compound is an absolute structural requirement for RTK inhibitory activity; catalytic reduction to the saturated analog abolishes RTK inhibition entirely while retaining only DHFR activity [3]. Thus, sourcing an undefined isomer mixture or a saturated-bridge analog means procuring a functionally distinct agent with unpredictable target engagement.

Quantitative Differentiation Evidence for Furo[2,3-d]pyrimidine-2,4-diamine, 5-[(1E)-2-(1-naphthalenyl)-1-propen-1-yl]-


E-Isomer Specific Flipped Binding Mode in Human DHFR vs. Canonical Z-Isomer Orientation

The E-isomer of 5-substituted 2,4-diaminofuro[2,3-d]pyrimidines binds human DHFR with a 'flipped' furopyrimidine ring orientation, placing the 4-amino group in the 4-oxo folate site and the furo oxygen near Glu30, whereas the Z-isomer retains the canonical 2,4-diaminopyrimidine binding geometry. This was established by X-ray crystallography of ternary hDHFR–NADPH–inhibitor complexes at resolutions of 1.35–1.9 Å across multiple E/Z pairs [1]. Molecular modeling of the 2'-naphthyl analog (Z/E-32) confirmed that the Z-isomer fits the active site while the E-isomer requires the flipped orientation to be accommodated [2].

X-ray crystallography DHFR inhibitor binding mode Isomer-specific pharmacology

Ninefold Difference in Human DHFR Inhibitory Potency Between Separated E- and Z-Isomers (Methoxyphenyl Analog; Class-Level Inference for Naphthyl)

For the structurally analogous 2'-methoxyphenyl E/Z pair (E1 and Z1), separation of isomers revealed a ninefold difference in human DHFR IC50: 16.4 µM for the E-isomer versus 1.9 µM for the Z-isomer [1]. While direct IC50 values for the separated 1-naphthalenyl E- and Z-isomers are not reported in the open literature, molecular modeling and the consistent pattern of E/Z potency divergence across multiple furo[2,3-d]pyrimidine pairs strongly indicate that the E-isomer (this compound) will exhibit quantitatively distinct hDHFR inhibitory potency compared to its Z-counterpart [2].

DHFR inhibition Isomer potency Antifolate SAR

Dual DHFR–RTK Inhibitory Activity of Unsaturated C8–C9 Bridge Analogs vs. Saturated Analogs Lacking RTK Activity

The unsaturated C8–C9 propenyl bridge in this compound is an essential structural determinant for dual DHFR–RTK inhibitory activity. In the Gangjee 2005 series, compound 32 (a 2:1 Z/E mixture of 2,4-diamino-5-[2-(2'-naphthyl)propenyl]furo[2,3-d]pyrimidine, the direct 2-naphthyl regioisomer analog of the target compound) demonstrated potent inhibitory activity against VEGFR-2 and PDGFR-β, comparable to standard reference compounds, while also inhibiting hDHFR and T. gondii DHFR [1]. Catalytic reduction of the C8–C9 double bond to the saturated analog completely abrogated RTK inhibitory activity, converting the dual-target agent into a DHFR-only inhibitor [2]. The E-configuration at this bridge further enforces a binding mode distinct from the Z-isomer [3].

Receptor tyrosine kinase inhibition VEGFR-2 PDGFR-β Dual pharmacology

In Vivo Antitumor and Antimetastatic Activity of the Naphthyl Furo[2,3-d]pyrimidine Chemotype vs. Methotrexate

Compound 32 (the 2:1 Z/E mixture of 2,4-diamino-5-[2-(2'-naphthyl)propenyl]furo[2,3-d]pyrimidine) was evaluated head-to-head against methotrexate in a B16 melanoma mouse model. Both compound 32 and compound 18 demonstrated superior antitumor activity compared to methotrexate, and both were active in reducing lung metastases in the same model [1]. While the data are from the mixed-isomer preparation, they establish proof-of-concept for the in vivo efficacy of the naphthyl-propenyl furo[2,3-d]pyrimidine chemotype, which distinguishes it from earlier nonclassical antifolates that lacked RTK activity.

In vivo antitumor efficacy B16 melanoma model Metastasis inhibition

Preferential Isomer Selection from Chiral Mixtures by Human DHFR: The E-Isomer Is Exclusively Bound from Mixed Preparations

Crystallographic analysis of six chirally mixed E/Z isomer preparations of 5-substituted 2,4-diaminofuro[2,3-d]pyrimidines incubated with hDHFR and NADPH revealed that only one isomer was bound in the active site, despite the mixtures having defined E:Z ratios (2:1, 3:1, and 3:2). In all but one case, the E-isomer was the exclusively selected and resolved species in the crystal structure [1]. The sole exception was the C9-isopropyl analog Z3, which bound in the normal orientation. This demonstrates that hDHFR can discriminate between E- and Z-isomers at the level of ternary complex formation, and that the E-configuration is preferentially selected from mixtures for the majority of analogs in this series.

Isomer selection Protein crystallography Chiral recognition

Species-Selective DHFR Inhibition of Naphthalene-Containing Furo[2,3-d]pyrimidines vs. Trimethoprim

In a related 2,4-diamino-5-substituted-furo[2,3-d]pyrimidine series with a naphthalene side chain (compound 5: 2,4-diamino-5-[(2'-naphthylthio)methyl]furo[2,3-d]pyrimidine), an X-ray crystal structure with P. carinii DHFR revealed a hydrophobic interaction between the naphthalene ring and Phe69 of pcDHFR that was responsible for a greater than 18-fold selectivity for pcDHFR over rat liver DHFR [1]. This compound also demonstrated significant potency and selectivity compared to trimethoprim, the clinical standard for P. carinii pneumonia [2]. While the linkage chemistry differs (thiomethyl vs. propenyl), the naphthalene–Phe69 interaction is a transferable pharmacophore element relevant to the target compound.

Pneumocystis carinii DHFR Species selectivity Antifolate design

High-Value Application Scenarios for Furo[2,3-d]pyrimidine-2,4-diamine, 5-[(1E)-2-(1-naphthalenyl)-1-propen-1-yl]-


Structural Biology of Isomer-Specific DHFR–Ligand Interactions

The defined E-isomer configuration of this compound makes it uniquely suitable for X-ray crystallography and cryo-EM studies of DHFR ternary complexes where isomer identity must be unambiguous. As demonstrated by Cody et al. (2010), hDHFR preferentially selects the E-isomer from chiral mixtures, and the resulting 'flipped' binding mode places the furopyrimidine ring in an orientation distinct from classical antifolates such as methotrexate [1]. Use of the pure E-isomer eliminates the confounding variable of mixed-isomer preparations and ensures that electron density maps reflect a single, defined binding pose. This is critical for structure-based drug design efforts aimed at exploiting the alternate binding region of the DHFR active site probed by the E-isomer pharmacophore [2].

Pharmacological Dissection of Dual DHFR–RTK Inhibition Mechanisms

This compound, with its unsaturated C8–C9 propenyl bridge in the defined E-configuration, is a precise molecular tool for dissecting the relative contributions of DHFR inhibition and RTK blockade to observed cellular phenotypes. Unlike saturated-bridge analogs that lack RTK activity entirely, this compound retains the dual-target profile. Comparative studies employing the E-isomer versus its saturated counterpart, or versus the Z-isomer, can isolate the RTK-dependent component of antiangiogenic and antiproliferative effects [1]. The antiangiogenic activity of the naphthyl chemotype has been validated in the CAM assay, and in vivo antitumor efficacy surpassing methotrexate has been established in the B16 melanoma model [2].

Chemical Biology Studies of Isomer-Dependent Cellular Target Engagement

The ninefold difference in hDHFR IC50 between separated E- and Z-isomers of the methoxyphenyl analog, combined with the distinct flipped binding mode of the E-isomer, creates a powerful isosteric probe pair for cellular target engagement studies [1]. Researchers can employ the pure E-isomer alongside its Z-counterpart to correlate binding mode with downstream cellular effects—such as folate pathway disruption, cell cycle arrest, or RTK signaling modulation—while holding the chemical composition constant. This approach provides cleaner mechanistic insight than comparing compounds with different side chains or scaffold modifications [2].

Reference Standard for Isomer-Resolved Analytical Method Development

Given that commercial preparations of this compound class are frequently supplied as E/Z mixtures with defined ratios (e.g., 2:1, 3:1, 3:2), the pure E-isomer serves as an essential reference standard for developing and validating HPLC, LC-MS, or chiral separation methods capable of resolving and quantifying individual isomers in synthetic batches [1]. This is particularly important for quality control in preclinical candidate profiling, where regulatory expectations increasingly require characterization of stereochemical purity for agents with isomer-dependent pharmacology [2].

Quote Request

Request a Quote for Furo[2,3-d]pyrimidine-2,4-diamine, 5-[(1E)-2-(1-naphthalenyl)-1-propen-1-yl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.